N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-16-6-8-17(9-7-16)23-12-11-20-24(21,22)18-10-5-14-3-1-2-4-15(14)13-18/h1-10,13,20H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYHYPCMDPGJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Fluorophenoxy)ethylamine
The amine precursor is synthesized via nucleophilic substitution between 4-fluorophenol and 2-chloroethylamine hydrochloride. In a typical procedure, 4-fluorophenol (1.12 g, 10 mmol) is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (2.76 g, 20 mmol). 2-Chloroethylamine hydrochloride (1.38 g, 12 mmol) is added, and the mixture is heated at 80°C for 12 hours. The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3), yielding 2-(4-fluorophenoxy)ethylamine as a colorless oil (1.02 g, 68%).
Sulfonamide Bond Formation
Naphthalene-2-sulfonyl chloride (1.95 g, 8.5 mmol) is dissolved in dichloromethane (DCM) under nitrogen. A solution of 2-(4-fluorophenoxy)ethylamine (1.02 g, 6.0 mmol) and triethylamine (1.21 mL, 8.7 mmol) in DCM is added dropwise at 0°C. The reaction is stirred at room temperature for 4 hours, quenched with water, and extracted with DCM. The organic layer is dried over sodium sulfate and concentrated, yielding the crude product, which is recrystallized from ethanol to afford this compound (1.89 g, 82%).
Alternative Sulfonamide Formation Using Sodium Sulfinates
Recent advances utilize sodium sulfinates and amines for sulfonamide synthesis, avoiding moisture-sensitive sulfonyl chlorides. In this method, sodium naphthalene-2-sulfinate (1.2 g, 5 mmol) and 2-(4-fluorophenoxy)ethylamine (0.85 g, 5 mmol) are combined in ethanol with iodine (0.25 g, 1 mmol) as a catalyst. The mixture is stirred at room temperature for 3 hours, after which sodium thiosulfate is added to quench excess iodine. The product is extracted with ethyl acetate and purified via flash chromatography (hexane/ethyl acetate, 1:1), yielding the sulfonamide (1.05 g, 70%).
Advantages :
- Eliminates handling of corrosive sulfonyl chlorides.
- Moderate yields under mild conditions.
Limitations :
- Requires stoichiometric iodine, complicating purification.
Mitsunobu Reaction for Ether Linkage Formation
The phenoxyethyl moiety can be constructed via Mitsunobu reaction prior to sulfonamide formation. 4-Fluorophenol (1.12 g, 10 mmol), 2-hydroxyethylphthalimide (1.93 g, 10 mmol), triphenylphosphine (2.62 g, 10 mmol), and diethyl azodicarboxylate (DEAD, 1.74 mL, 10 mmol) are combined in tetrahydrofuran (THF). The reaction is stirred at 0°C for 2 hours, yielding 2-(4-fluorophenoxy)ethylphthalimide (2.41 g, 85%). Hydrazinolysis (hydrazine hydrate, ethanol, reflux, 4 hours) removes the phthalimide group, yielding 2-(4-fluorophenoxy)ethylamine (0.98 g, 90%), which is then coupled with naphthalene-2-sulfonyl chloride as described in Section 1.2.
Comparative Analysis of Synthetic Methods
The classical method offers the highest yield and purity but requires careful handling of sulfonyl chlorides. The Mitsunobu approach provides an efficient pathway for ether synthesis but involves additional steps for phthalimide removal.
Large-Scale Production Considerations
For industrial synthesis, the classical method is preferred due to scalability and established protocols. Key optimizations include:
- Temperature Control : Maintaining 0°C during sulfonyl chloride addition minimizes side reactions.
- Purification : Recrystallization from ethanol ensures high purity without costly chromatography.
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 1H, naphthalene-H), 7.92–7.85 (m, 3H, naphthalene-H), 7.62–7.55 (m, 2H, naphthalene-H), 7.12–7.08 (m, 2H, fluorophenyl-H), 6.95–6.91 (m, 2H, fluorophenyl-H), 4.21 (t, J = 5.8 Hz, 2H, -OCH2-), 3.58 (t, J = 5.8 Hz, 2H, -NHCH2-), 5.21 (s, 1H, -NH-).
IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1330 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antibacterial Activity
- The sulfonamide group is recognized for its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism renders N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide effective against various bacterial strains, including those resistant to traditional antibiotics.
- Case Study : A study demonstrated that derivatives of sulfonamides exhibited minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial potential.
-
Antitumor Activity
- Research indicates that compounds with similar structural characteristics may exhibit cytotoxic effects against cancer cell lines. This compound's structure suggests potential antitumor activity, particularly against colorectal cancer cells.
- Data Table :
Activity Type Target Cell Line IC50 (μM) Notes Antitumor HT29 (Colon Cancer) < 1.98 Significant growth inhibition Antitumor Jurkat T Cells < 1.61 Enhanced by electron-donating groups - Neurological Applications
Research Findings
-
Mechanism of Action
- The compound's mechanism primarily involves the inhibition of bacterial enzymes, similar to other sulfonamides. Additionally, its interaction with neurotransmitter systems could play a role in modulating mood disorders.
- Ongoing research aims to elucidate the pharmacokinetics and toxicity profiles of this compound to better understand its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies
- SAR studies have shown that modifications in the fluorophenyl and naphthalene moieties can significantly affect biological activity. For instance, the introduction of electron-donating groups has been associated with enhanced cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Substituted Phenoxyethyl Groups
N-[2-(4-Methoxyphenoxy)ethyl]naphthalene-2-sulfonamide (CAS 295364-70-4)
- Structure: Replaces the 4-fluorophenoxy group with a 4-methoxyphenoxy group.
- Impact of Substituent :
- The methoxy group (-OCH₃) is less electronegative than fluorine but introduces steric bulk and increased lipophilicity (logP ~3.5 estimated).
- The electron-donating methoxy group may alter binding interactions in enzyme active sites compared to the electron-withdrawing fluorine.
- Applications : Similar sulfonamides are used in drug discovery for solubility modulation and target engagement ().
N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
- Structure : Incorporates a triazole ring and trifluoromethyl group, diverging significantly from the target compound.
- This compound was studied for interactions with PanK (pantothenate kinase), highlighting the role of heterocycles in enzyme inhibition ().
Piperidine-Modified Sulfonamides
N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide (IX)
- Structure : Features a benzylpiperidinylmethyl group attached to the sulfonamide.
- Functional Implications: The piperidine ring introduces basicity, improving solubility in acidic environments (e.g., physiological pH). Demonstrated potency as a butyrylcholinesterase inhibitor (IC₅₀ values in nanomolar range), suggesting enhanced blood-brain barrier penetration compared to non-piperidine analogs ().
Adamantane-Containing Sulfonamides
N-((3s,5s,7s)-Adamantan-1-yl)-6-(dimethylamino)naphthalene-2-sulfonamide (2b)
- Structure: Adamantane group replaces the phenoxyethyl chain.
- Biological Activity: Exhibits antioxidant properties due to radical-scavenging capabilities of the adamantane moiety.
Phenethyl Sulfonamides
N-Phenethylnaphthalene-2-sulfonamide (CAS 75115-36-5)
- Structure : Lacks the ether oxygen in the side chain, replaced by a phenethyl group.
- Physicochemical Properties :
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (electron-withdrawing) in the target compound may enhance binding to electrophilic enzyme pockets, whereas methoxy or dimethylamino groups (electron-donating) improve redox activity or solubility .
- Heterocyclic Modifications : Triazole or piperidine rings introduce hydrogen-bonding or basicity, critical for target specificity (e.g., cholinesterase vs. PanK inhibition) .
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
Chemical Structure and Properties
The compound features a naphthalene backbone substituted with a sulfonamide group and a fluorophenoxyethyl moiety. This structural configuration is crucial for its biological activity, influencing its interactions with various molecular targets.
The mechanism of action of this compound involves:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. The fluorophenoxy group enhances binding affinity, while the sulfonamide moiety facilitates hydrogen bonding, promoting effective interactions with target proteins.
- Chemical Reactivity : It can undergo oxidation to form sulfoxides or sulfones and reduction to yield amines, which may affect its biological activity. The compound also participates in nucleophilic aromatic substitution reactions under basic conditions.
Antimicrobial Activity
Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives showed MIC values as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
- Biofilm Inhibition : Compounds demonstrated the ability to inhibit biofilm formation more effectively than traditional antibiotics such as Ciprofloxacin .
Anticancer Potential
Preliminary studies suggest that sulfonamide derivatives may possess anticancer properties:
- Cell Line Studies : Compounds similar in structure were tested against various cancer cell lines (e.g., MCF-7, SKOV-3), showing selective cytotoxicity and the ability to induce apoptosis in cancer cells while sparing normal cells .
- Mechanism Insights : Some compounds have been identified as inhibitors of key pathways involved in cancer cell proliferation, such as DNA gyrase and dihydrofolate reductase (DHFR) inhibition, with IC50 values indicating potent activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antibacterial activity comparable to established antibiotics.
- Cancer Cell Inhibition : In vitro assays demonstrated that the compound induced cell cycle arrest in MCF-7/ADR cells and promoted apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
